N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

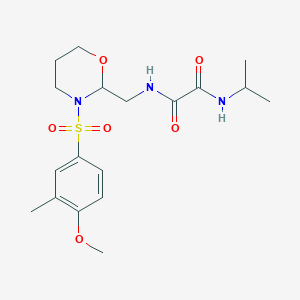

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonylated 1,3-oxazinan-2-ylmethyl core and an isopropyl substituent. This compound shares structural motifs with pharmacologically active sulfonamides and oxalamides, which are known for their roles as enzyme inhibitors, receptor modulators, and intermediates in polymer synthesis .

Properties

IUPAC Name |

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6S/c1-12(2)20-18(23)17(22)19-11-16-21(8-5-9-27-16)28(24,25)14-6-7-15(26-4)13(3)10-14/h6-7,10,12,16H,5,8-9,11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSLICIFGXBRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage, which can be achieved through amidation reactions using oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also interact with enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with structurally and functionally related oxalamides and sulfonamides, based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substitution Effects

Key Compounds for Comparison:

N1-(2-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide () Structural Difference: Substitution of the isopropyl group with a 2-fluorobenzyl moiety.

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide ()

- Structural Difference : Replacement of 4-methoxy-3-methylphenyl sulfonyl with 4-fluorophenyl sulfonyl.

- Impact : Fluorine substitution enhances electronegativity and metabolic stability but reduces steric bulk compared to the methoxy-methylphenyl group .

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2, )

- Structural Difference : Simplified oxalamide backbone with sulfamoyl instead of sulfonylated oxazinan.

- Impact : The sulfamoyl group increases hydrogen-bonding capacity, which may enhance target binding but reduce lipophilicity .

Stability and Metabolic Considerations

- Sulfonyl vs. Sulfamoyl : Sulfonylated compounds (e.g., target compound, –5) generally exhibit greater metabolic stability than sulfamoyl derivatives () due to reduced susceptibility to hydrolysis .

- Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound may confer slower hepatic clearance compared to fluorine-substituted analogues (), as methyl and methoxy groups are less prone to oxidative metabolism .

Biological Activity

Chemical Structure and Properties

The molecular formula of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is . The compound features a sulfonamide group, which is often linked to various biological activities, including anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Weight | 396.47 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of oxazinone derivatives were evaluated for their cytotoxicity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. These studies often utilize the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Case Study: Cytotoxicity Evaluation

In a relevant study, compounds structurally related to this compound were found to exhibit IC50 values ranging from 4.47 to 52.8 μM against cancer cell lines. The most potent compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism of action that interferes with microtubule dynamics .

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, disrupting its function and leading to apoptosis in cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant against A2780 and MCF-7 | |

| Cell Cycle Arrest | G2/M phase arrest | |

| Tubulin Inhibition | Dose-dependent inhibition |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.

- Analog Development : Synthesizing and testing derivatives to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.